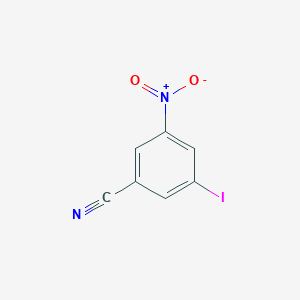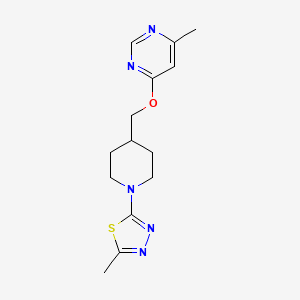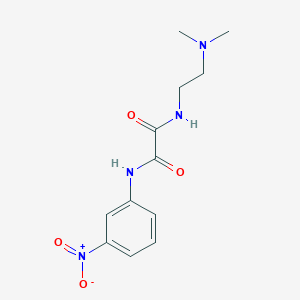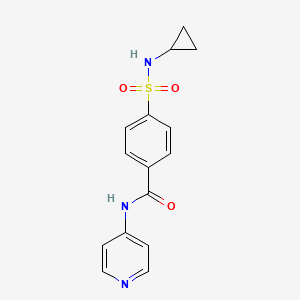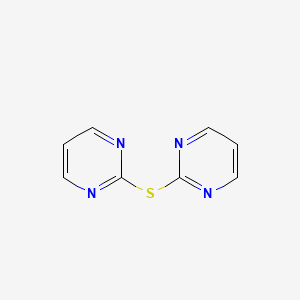
Di(2-pyrimidinyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2-pyrimidinyl) sulfide is an organic compound characterized by the presence of two pyrimidine rings connected by a sulfur atom. This compound has been utilized in various chemical syntheses, particularly in the formation of silver(I) complexes. The molecular structure of this compound includes 20 bonds, 14 of which are non-hydrogen bonds, and it features 12 aromatic bonds.
Mechanism of Action
Target of Action
Di(2-pyrimidinyl) sulfide, also known as 2-pyrimidin-2-ylsulfanylpyrimidine, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Biochemical Pathways
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation.
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory properties . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response .
Preparation Methods
The synthesis of Di(2-pyrimidinyl) sulfide can be achieved through several methods. One common approach involves the use of pyrimidinyl sulfones as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions. This method allows for the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant . Another method involves a one-pot thiol-free synthetic approach using benzyl bromides in the presence of potassium thioacetate and Oxone® . This method is efficient and environmentally friendly, avoiding the use of metal catalysts.
Chemical Reactions Analysis
Di(2-pyrimidinyl) sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Coordination Chemistry: It forms complexes with metals such as silver and ruthenium These complexes exhibit unique chemical behaviors, including sulfur inversion and structural transformations.
Substitution Reactions: The compound can participate in substitution reactions, particularly in the synthesis of 2,4-diarylated pyrimidines via Ni-catalyzed C–sulfone bond activation.
Scientific Research Applications
Di(2-pyrimidinyl) sulfide has several scientific research applications:
Coordination Chemistry:
Chemical Reactivity Studies: The compound’s reactivity with various metal complexes has been studied to understand its unique chemical behavior.
Material Science: It has been used to assemble high-nuclearity silver(I) sulfido molecular clusters.
Comparison with Similar Compounds
Di(2-pyrimidinyl) sulfide can be compared with other similar compounds, such as:
Di(2-pyridyl) sulfide: This compound also contains two aromatic rings connected by a sulfur atom but differs in the type of aromatic rings (pyridine vs.
Bis(2-pyrimidinyl) disulfide: This compound contains a disulfide bond instead of a single sulfur atom, leading to different chemical properties and reactivity.
This compound is unique due to its specific molecular structure, which allows it to form stable complexes with metals and participate in various chemical reactions.
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4S/c1-3-9-7(10-4-1)13-8-11-5-2-6-12-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLIWXLWROHBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2808614.png)
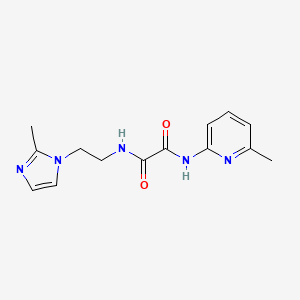
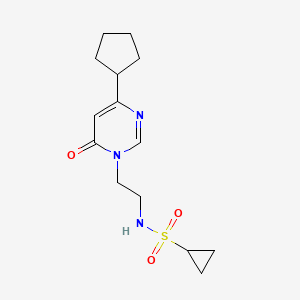
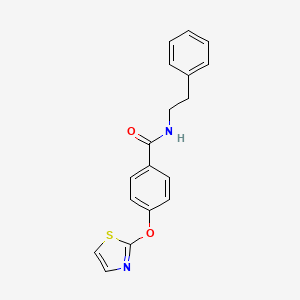
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide](/img/structure/B2808620.png)

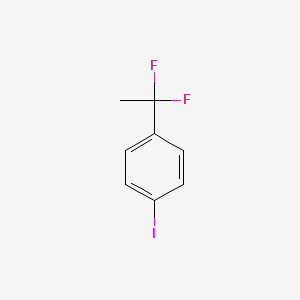
![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-phenoxyphenyl)prop-2-enoate](/img/structure/B2808626.png)
![2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2808627.png)
